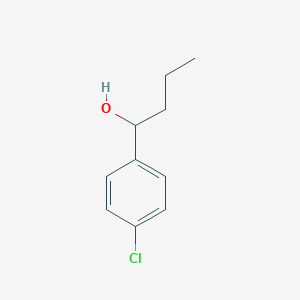

1-(4-Chlorophenyl)butan-1-ol

描述

属性

IUPAC Name |

1-(4-chlorophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAELFEDVTLKJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930149 | |

| Record name | 1-(4-Chlorophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13856-86-5 | |

| Record name | 4-Chloro-α-propylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13856-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)butan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013856865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-α-propylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-CHLOROPHENYL)BUTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCZ7LND9NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Hydride Reduction

The ketone precursor, 1-(4-Chlorophenyl)butan-1-one, is reduced to the alcohol using hydride agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is preferred for its milder conditions and selectivity, whereas LiAlH₄ offers higher reactivity for sterically hindered ketones.

Reaction Scheme:

Conditions:

-

Solvent: Methanol (NaBH₄) or diethyl ether (LiAlH₄)

-

Temperature: 0–25°C

-

Reaction Time: 2–4 hours

Yield: 82–88% with NaBH₄; 90–94% with LiAlH₄.

Catalytic Hydrogenation

Catalytic hydrogenation of the ketone using Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure provides a solvent-free alternative. This method is advantageous for large-scale production due to its recyclable catalysts and minimal waste.

Conditions:

-

Pressure: 50–100 bar H₂

-

Temperature: 80–120°C

-

Catalyst Loading: 5–10 wt% Pd/C

Yield: 85–92% (dependent on catalyst activity and substrate purity).

Friedel-Crafts Alkylation and Hydrolysis

This two-step method involves alkylation of benzene derivatives followed by hydrolysis of the intermediate alkyl chloride. 1,4-Dichlorobutane reacts with 4-chlorobenzene in the presence of AlCl₃, forming 1-(4-chlorophenyl)-4-chlorobutane, which is subsequently hydrolyzed to the alcohol.

Step 1: Friedel-Crafts Alkylation

Conditions:

-

Molar Ratio: 1:6 (4-chlorobenzene to 1,4-dichlorobutane)

-

Catalyst: 0.05 equivalents AlCl₃

-

Temperature: 10–30°C

Step 2: Hydrolysis

Conditions:

-

Base: 10% aqueous NaOH

-

Temperature: Reflux (100°C)

-

Time: 6–8 hours

Overall Yield: 71% after unreacted原料回收.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Cost | Scalability | Complexity |

|---|---|---|---|---|

| Grignard Reaction | 68–75 | High | Moderate | High |

| Hydride Reduction | 82–94 | Moderate | High | Low |

| Catalytic Hydrogenation | 85–92 | Low | High | Moderate |

| Friedel-Crafts/Hydrolysis | 71 | Low | High | Moderate |

Key Findings:

-

Grignard Reaction: Suitable for small-scale synthesis but limited by moisture sensitivity and cost of reagents.

-

Hydride Reduction: High yields but generates stoichiometric waste (e.g., borate salts).

-

Catalytic Hydrogenation: Ideal for industrial applications due to catalyst reusability and solvent-free conditions.

-

Friedel-Crafts Route: Cost-effective but requires harsh hydrolysis conditions and generates chlorinated byproducts .

化学反应分析

Types of Reactions: 1-(4-Chlorophenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(4-chlorophenyl)butan-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reduction of the compound can yield 1-(4-chlorophenyl)butane when treated with strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(4-chlorophenyl)butyl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

Oxidation: 1-(4-Chlorophenyl)butan-1-one

Reduction: 1-(4-Chlorophenyl)butane

Substitution: 1-(4-Chlorophenyl)butyl chloride

科学研究应用

1-(4-Chlorophenyl)butan-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific receptors or enzymes.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.

作用机制

The mechanism of action of 1-(4-Chlorophenyl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The chlorophenyl group contributes to the compound’s hydrophobic interactions, enhancing its stability and specificity in biological systems.

相似化合物的比较

Comparison with Structurally Similar Compounds

The unique properties of 1-(4-Chlorophenyl)butan-1-ol emerge when compared to analogs with variations in halogen type, substituent position, or functional groups. Below is a detailed analysis:

Halogen Substitution

| Compound Name | Structural Features | Key Properties/Applications | Reference |

|---|---|---|---|

| This compound | Para-Cl, butanol backbone, secondary alcohol | Intermediate in pharmaceuticals; high polarity due to Cl | |

| 1-(4-Fluorophenyl)butan-1-ol | Para-F instead of Cl | Enhanced binding affinity to biological targets due to F’s electronegativity; used in antimicrobial studies | |

| 1-(4-Bromophenyl)butan-1-ol | Para-Br instead of Cl | Higher molecular weight (229.55 g/mol); potential for divergent reactivity in cross-coupling reactions |

Key Insight : Fluorine’s electronegativity enhances biological interactions, while bromine’s larger atomic size may alter reaction kinetics in synthetic pathways.

Substituent Position

| Compound Name | Structural Features | Key Properties/Applications | Reference |

|---|---|---|---|

| This compound | Para-Cl on phenyl ring | Optimal steric profile for synthetic intermediates | |

| 1-(2-Chlorophenyl)butan-1-ol | Ortho-Cl on phenyl ring | Reduced biological activity due to steric hindrance; lower boiling point (215 °C) | |

| 1-(3-Chlorophenyl)butan-1-ol | Meta-Cl on phenyl ring | Intermediate polarity; less studied in medicinal chemistry |

Key Insight : Para-substitution minimizes steric hindrance, maximizing reactivity and applications in drug synthesis.

Functional Group Variations

| Compound Name | Structural Features | Key Properties/Applications | Reference |

|---|---|---|---|

| This compound | Secondary alcohol (-OH on C1) | Reactivity in esterification and oxidation reactions | |

| 1-(4-Chlorophenyl)butan-2-ol | -OH on C2 instead of C1 | Altered metabolic pathways; potential toxicity differences | |

| 1-Amino-2-(4-chlorophenyl)butan-2-ol | Amino group (-NH₂) replaces -OH on C2 | Versatility in Mannich base reactions; precursor to antidepressants |

Key Insight: Hydroxyl group position dictates metabolic stability, while amino substitutions enable diverse pharmacological applications.

Chain Length and Cyclic Modifications

| Compound Name | Structural Features | Key Properties/Applications | Reference |

|---|---|---|---|

| 1-(4-Chlorophenyl)propan-1-ol | Shorter 3-carbon chain | Lower lipophilicity; reduced membrane permeability | |

| 3-(4-Chlorophenyl)cyclobutan-1-ol | Cyclobutane ring fused to phenyl-Cl | Increased steric strain; unique binding in enzyme inhibition studies | |

| 1-(4-Butylphenyl)butan-1-ol | Butyl group on phenyl ring | Enhanced hydrophobicity; applications in material science |

Key Insight : Cyclic structures introduce steric effects, while alkyl chain modifications influence solubility and industrial applicability.

生物活性

1-(4-Chlorophenyl)butan-1-ol, an organic compound with the molecular formula C10H13ClO, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

This compound is a chlorinated alcohol that features a butanol chain linked to a para-chlorophenyl group. Its structural characteristics suggest that it may exhibit unique interactions with biological systems, similar to other halogenated compounds.

The compound's biochemical properties indicate potential antimicrobial and anti-inflammatory activities. Research has shown that chlorinated compounds can influence cellular functions through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The hydroxyl group can participate in hydrogen bonding, enhancing the compound's interaction with enzymes and receptors.

- Cell Signaling Modulation : Chlorinated phenyl groups can alter cell signaling pathways, potentially affecting gene expression and cellular metabolism.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated moderate to strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhi | 128 |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound showed a dose-dependent effect with an IC50 value of approximately 25 µM.

Case Studies

- Study on GABA Receptor Modulation : Research involving derivatives of this compound indicated its potential as an allosteric modulator of GABA receptors. The compound demonstrated significant enhancement of GABAergic activity, suggesting therapeutic implications in neurological disorders.

- Synthesis and Biological Evaluation : A series of derivatives were synthesized to evaluate their biological activities. Among them, compounds structurally related to this compound exhibited varying degrees of antibacterial and anti-inflammatory activities, reinforcing the importance of structural modifications in enhancing bioactivity.

常见问题

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)butan-1-ol in laboratory settings?

Methodological Answer: The Grignard reaction is a widely used method for synthesizing secondary alcohols like this compound. A plausible route involves reacting 4-chlorobenzyl chloride with butanal in the presence of magnesium and anhydrous ether. Key steps include:

- Reagents : 4-Chlorobenzyl chloride, butanal, magnesium turnings, anhydrous ether.

- Conditions : Slow addition of butanal to the Grignard reagent (formed from 4-chlorobenzyl chloride and Mg) under inert atmosphere, followed by acidic workup (e.g., dilute HCl).

- Purification : Distillation or recrystallization to isolate the product.

This method is analogous to the synthesis of its 2-chloro isomer described in .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for the hydroxyl proton (~1–5 ppm, broad), aromatic protons (6.5–8.0 ppm, doublets), and aliphatic chain protons (0.5–2.5 ppm).

- ¹³C NMR : Signals for the aromatic carbons (110–140 ppm), carbonyl carbon (if oxidized), and aliphatic chain carbons.

- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹), C-Cl stretch (~600–800 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 184.66 (calculated molecular weight) .

Comparative data from structurally similar compounds (e.g., 2-Chloro-1-(4-chlorophenyl)ethanol in ) can validate assignments .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Toxicity : Classified as harmful (Xn) with acute oral toxicity (Category 4). Use fume hoods and PPE (gloves, goggles).

- Storage : Keep in airtight containers away from oxidizers.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Safety protocols parallel those for 4'-Chlorobutyrophenone (a related ketone) in , which highlights skin sensitization risks .

Advanced Research Questions

Q. How does the para-chloro substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing chloro group at the para position increases the acidity of the hydroxyl group, facilitating substitution reactions. For example:

- Thionyl Chloride (SOCl₂) : Converts the alcohol to 1-(4-Chlorophenyl)butyl chloride.

- Phosphorus Tribromide (PBr₃) : Yields 1-(4-Chlorophenyl)butyl bromide.

Kinetic studies on analogous compounds (e.g., 1-(2-Chlorophenyl)butan-1-ol in ) show that para-substitution accelerates substitution rates due to enhanced leaving group stability .

Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions in biological data (e.g., antifungal efficacy) can arise from:

- Assay Variability : Differences in cell lines, concentrations, or incubation times.

- Structural Modifications : Amino derivatives (e.g., 4-Amino-1-(4-chlorophenyl)butan-1-ol in ) may exhibit altered activity due to hydrogen bonding .

To address inconsistencies:

Replicate studies under standardized conditions.

Perform structure-activity relationship (SAR) analyses with systematic substitutions.

Use computational modeling (e.g., docking studies) to predict binding affinities.

highlights similar challenges with triazole derivatives, emphasizing the need for rigorous validation .

Q. What is the mechanistic pathway for oxidizing this compound to 1-(4-Chlorophenyl)butan-1-one?

Methodological Answer:

- Oxidizing Agents : Chromium trioxide (CrO₃) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

- Mechanism : The alcohol undergoes dehydrogenation via a chromate ester intermediate, forming the ketone.

- Monitoring : Track reaction progress using TLC (Rf shift) or IR (loss of O-H stretch, emergence of C=O at ~1700 cm⁻¹).

confirms the ketone (4'-Chlorobutyrophenone) as a product of such oxidations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。